molecular formula C18H17FN2O3S B2384933 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 865544-91-8

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2384933
CAS No.: 865544-91-8
M. Wt: 360.4
InChI Key: ICMJJRRWMSAXTH-CZIZESTLSA-N
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Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The unique structure of this compound, featuring a benzo[d]thiazole core with fluorine and ethyl substituents, contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Fluorine and Ethyl Groups: The fluorine and ethyl substituents can be introduced via electrophilic substitution reactions using appropriate reagents such as ethyl halides and fluorinating agents.

    Formation of the Ylidene Group: The ylidene group is formed by reacting the benzo[d]thiazole derivative with a suitable aldehyde or ketone under basic conditions.

    Coupling with 3,4-Dimethoxybenzamide: The final step involves coupling the ylidene-benzo[d]thiazole derivative with 3,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene group, converting it to a corresponding alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide stands out due to its unique combination of fluorine and ethyl substituents, which enhance its biological activity and chemical stability. Its diverse applications in chemistry, biology, medicine, and industry further highlight its versatility and potential.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMJJRRWMSAXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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